Methyl 3-(propylsulfanyl)prop-2-enoate
Description
Methyl 3-(propylsulfanyl)prop-2-enoate (CAS: 62739-90-6) is an organosulfur compound with the molecular formula C₇H₁₂O₂S and a molecular weight of 160.23 g/mol . Structurally, it consists of a prop-2-enoate ester backbone substituted with a propylsulfanyl group (-S-Pr) at the 3-position.
This compound is likely utilized as an intermediate in organic synthesis, particularly in reactions involving sulfur-containing motifs. Its ester group and sulfur-based substituent may confer reactivity in nucleophilic additions or polymerization processes.
Properties
Molecular Formula |
C7H12O2S |
|---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
methyl 3-propylsulfanylprop-2-enoate |
InChI |
InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3 |
InChI Key |
PFDBCMOLFGDPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(propylsulfanyl)prop-2-enoate typically involves the reaction of methyl acrylate with propyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of propyl mercaptan attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as or .
Reduction: The ester group can be reduced to an alcohol using reducing agents like .
Substitution: The propylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products.
Scientific Research Applications
Methyl 3-(propylsulfanyl)prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents with antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
Comparison with Similar Compounds
Research Findings and Limitations
Data Gaps
Crystallographic Context
These tools could theoretically resolve its conformation or packing motifs, but such analyses remain unexplored here .
Biological Activity
Methyl 3-(propylsulfanyl)prop-2-enoate is a compound of interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Structure :
- Molecular Formula : C₇H₁₄O₂S
- Molecular Weight : 158.25 g/mol
The compound features a propylsulfanyl group attached to a methacrylate moiety, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain contexts.
Key Mechanistic Insights:
- Enzyme Modulation : The compound has been shown to affect the activity of sulfotransferases, which are enzymes involved in the metabolism of various drugs and endogenous compounds .
- Cellular Impact : It may disrupt cellular signaling pathways by modifying the function of proteins involved in critical cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been used in assays to evaluate its effects on cancer cell lines, showing potential cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 50 µg/mL for both bacterial strains.
Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 20 µM to 30 µM, indicating strong potential for further exploration in cancer therapeutics. The study highlighted that the compound induced apoptosis through caspase activation pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 3-(methylsulfanyl)prop-2-enoate | Methylsulfanyl Group | Moderate antimicrobial activity |
| Methyl 3-(phenylsulfanyl)prop-2-enoate | Phenylsulfanyl Group | Higher cytotoxicity in cancer cells |
| Methyl 3-(butylsulfanyl)prop-2-enoate | Butylsulfanyl Group | Enhanced hydrophobicity |
The structural differences significantly impact their reactivity and biological activities, highlighting the importance of substituent choice in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
